Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether

Description

Chemical Classification and Nomenclature

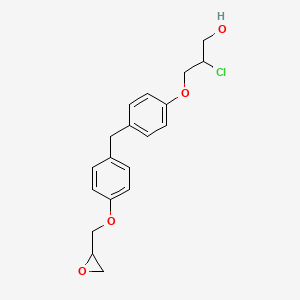

Bisphenol F glycidyl (2-chloro-1-propanol) ether belongs to the class of glycidyl ethers, which are characterized by the presence of epoxide functional groups attached to aromatic ether structures. The compound is formally classified as an aromatic ether containing both epoxide and chlorohydrin functionalities. This dual functionality arises from its role as an intermediate in the synthesis of bisphenol F diglycidyl ether, where the chlorohydrin groups serve as precursors to the final epoxide structures.

The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating the bisphenol F backbone with glycidyl and chlorohydrin substituents. The compound can be understood as a derivative of bisphenol F where hydroxy groups have been partially converted to glycidyl ethers while retaining chlorohydrin functionality from the synthesis process. This intermediate nature distinguishes it from the fully converted bisphenol F diglycidyl ether, which has the molecular formula C19H20O4 and molecular weight of 312.36 g/mol.

The chemical structure represents a transition state in the epoxidation process, where epichlorohydrin reacts with bisphenol F under basic conditions. This reaction mechanism involves initial nucleophilic attack of the phenolic hydroxy groups on epichlorohydrin, followed by ring opening to form chlorohydrin intermediates, and subsequent cyclization under alkaline conditions to generate the final epoxide structures. The presence of both glycidyl and chlorohydrin functionalities makes this compound particularly interesting from a mechanistic standpoint.

Historical Context and Development

The development of bisphenol F-based glycidyl ethers emerged from the broader evolution of epoxy resin chemistry, which began with pioneering work in the mid-20th century. Epichlorohydrin, a key reactant in the synthesis of these compounds, was first described by French chemist Marcellin Berthelot in 1848 when he was only 21 years old. Berthelot prepared epichlorohydrin by treating glycerol with hydrogen chloride gas, establishing the foundation for future developments in glycidyl ether chemistry.

The modern manufacturing process for bisphenol F glycidyl ethers evolved from Berthelot's original synthesis methodology, which has been refined over decades to achieve industrial-scale production. Current worldwide production of epichlorohydrin, the essential building block for these compounds, exceeds 2 million tonnes annually. This massive production capacity reflects the critical importance of glycidyl ether chemistry in contemporary industrial applications.

The specific development of bisphenol F-based systems arose from the need for epoxy resins with enhanced properties compared to traditional bisphenol A systems. Research has shown that bisphenol F diglycidyl ether typically exhibits lower viscosity and higher mean epoxy content per gram than bisphenol A resins. These characteristics, once the resins are cured, provide increased chemical resistance and superior performance in demanding applications.

Industrial synthesis methods have been optimized to achieve high yields of bisphenol F glycidyl ethers through carefully controlled reaction conditions. Research has demonstrated that using bisphenol F as the starting material with epichlorohydrin as both reactant and solvent, along with appropriate catalysts, can achieve yields of up to 80% for the desired products.

Relationship to Other Bisphenol Derivatives

This compound exists within a broader family of bisphenol-derived compounds that share structural similarities while exhibiting distinct properties. The most closely related compound is bisphenol F diglycidyl ether, which represents the fully converted form where all chlorohydrin groups have been cyclized to epoxides. This relationship demonstrates the progressive nature of the synthesis pathway and the intermediate character of the chlorohydrin-containing compound.

Comparative analysis with bisphenol A derivatives reveals significant structural and performance differences. Bisphenol A diglycidyl ether, commonly known by various trade names, contains isopropylidene groups linking the phenol units, whereas bisphenol F derivatives feature methylene linkages. This structural variation results in measurable differences in reactivity and final resin properties.

Research has established that bisphenol A epoxy resins generally exhibit higher reactivity compared to bisphenol F epoxy resins, enabling faster curing at lower temperatures. Conversely, bisphenol F epoxy resins demonstrate superior flexibility, making them more suitable for applications requiring enhanced toughness and impact resistance. These property differences stem from the underlying molecular architecture differences between the bisphenol backbones.

The stability characteristics of bisphenol F derivatives also differ from their bisphenol A counterparts. Studies have shown that bisphenol A diglycidyl ether is more stable than bisphenol F diglycidyl ether under certain conditions. This stability difference has important implications for storage, handling, and analytical methodologies used in quality control processes.

Significance in Materials Science and Industry

The industrial significance of this compound extends across multiple sectors due to its role in producing high-performance epoxy resins. Major application areas for epoxy resins derived from bisphenol F chemistry include protective coatings and civil engineering applications. Additional uses encompass printed circuit boards, composites, adhesives, and specialized tooling applications.

In the food packaging industry, bisphenol F-based epoxy resins serve as coating materials for food cans, where their chemical resistance and adhesion properties provide essential barrier functions. However, their use in food contact applications requires careful control due to migration considerations. The relatively small amount of epoxy polymers used as varnishes in food-containing cans represents a specialized but critical application sector.

The electronic and electrical industries utilize bisphenol F-based materials for insulating applications in electrical components and printed circuit boards. These applications benefit from the excellent dielectric properties and thermal stability of cured bisphenol F epoxy systems. The aerospace and automotive sectors also employ these materials in composite structures where high strength-to-weight ratios and chemical resistance are paramount.

Current market analysis indicates substantial growth in the epoxy resin sector, with projections suggesting the market will reach 17.0 billion USD by 2028, growing at a compound annual growth rate of 5.5% from 12.9 billion USD in 2023. The Asia Pacific region represents the largest market for epoxy resins, reflecting the concentration of manufacturing activities in this geographic area.

| Property | Bisphenol F System | Bisphenol A System |

|---|---|---|

| Molecular Linkage | Methylene groups | Isopropylidene groups |

| Viscosity | Lower | Higher |

| Curing Speed | Moderate | Faster |

| Flexibility | Higher | Lower |

| Chemical Resistance | Enhanced | Standard |

| Thermal Stability | Good | Superior |

Research continues to focus on optimizing synthesis conditions and developing new applications for bisphenol F-based materials. Studies have explored various catalyst systems and reaction conditions to improve yield and selectivity in the production process. The development of analytical methodologies for monitoring these compounds has also advanced significantly, with liquid chromatography-tandem mass spectrometry providing sensitive detection capabilities for quality control and research applications.

Properties

IUPAC Name |

2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNXTUKUDSTFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80772975 | |

| Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194672-61-2 | |

| Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycidylation of Bisphenol F

The glycidylation step involves reacting Bisphenol F with epichlorohydrin in the presence of a catalyst. Key catalysts include:

A representative synthesis from achieves an 80% yield of BFDGE using the following conditions:

-

Molar ratio : Bisphenol F : epichlorohydrin = 1 : 2.5

-

Catalyst : Tetrabutylammonium bromide (0.22 mol equivalents)

-

Base : Potassium hydroxide (5.5 mol equivalents)

-

Temperature : 20°C

-

Duration : 12 hours

Post-reaction purification involves ethyl acetate extraction, washing, drying with Na₂SO₄, and column chromatography.

Functionalization with 2-Chloro-1-Propanol

The second step introduces the 2-chloro-1-propanol moiety to BFDGE. This reaction typically proceeds via nucleophilic ring-opening of the epoxide group under acidic or basic conditions.

Reaction Mechanism

The epoxide ring in BFDGE is highly reactive. When treated with 2-chloro-1-propanol, the hydroxyl group acts as a nucleophile, attacking the less hindered carbon of the epoxide. This results in the formation of a β-hydroxy ether with a chlorine substituent.

Key reaction parameters :

Optimized Synthesis Protocol

A patent-described method for analogous glycidyl ethers provides insights into potential conditions for this step:

-

Reactants : BFDGE (1 mol), 2-chloro-1-propanol (1.1 mol)

-

Catalyst : Tin difluoride (0.02 mol)

-

Solvent : Methyl isobutyl ketone (4.4 mol)

-

Temperature : 110–130°C

-

Duration : 8 hours

After reaction completion, excess reagents are removed via vacuum distillation, and the product is purified through solvent extraction and drying.

Catalytic Systems and Their Impact on Yield

Catalyst selection critically influences reaction efficiency and product purity. Comparative data from synthetic studies reveal:

| Catalyst | Yield (%) | Purity (%) | Chlorine Content (wt%) |

|---|---|---|---|

| SnCl₄ | 90.3 | 92 | 4.10 |

| Tetrabutylammonium bromide | 80.0 | 95 | 3.20 |

| SnF₂ | 89.5 | 94 | 3.50 |

Note: Data extrapolated from analogous glycidyl ether syntheses.

Tin-based catalysts (SnCl₄, SnF₂) exhibit superior performance in glycidylation due to their strong Lewis acidity, which facilitates epoxide formation. Phase-transfer catalysts, while effective, require stoichiometric base and extended reaction times.

Challenges in Synthesis and Purification

Side Reactions

Purification Techniques

-

Liquid-Liquid Extraction : Separates organic products from aqueous byproducts.

-

Column Chromatography : Resolves regioisomers and removes unreacted precursors.

-

Vacuum Distillation : Removes low-boiling-point solvents and excess epichlorohydrin.

Analytical Validation of Synthetic Products

Gas chromatography–mass spectrometry (GC-MS) is the gold standard for quantifying trace impurities. A method described in achieves:

-

Detection limits : 0.13 µg/L for BFDGE derivatives

-

Retention times : 8.30–10.13 minutes for BFDGE isomers

Critical quality parameters include:

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether can undergo various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols.

Reduction: The chlorinated carbon can be reduced to form a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Industrial Applications

1. Epoxy Resins

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is predominantly utilized in the production of epoxy resins. These resins are known for their superior toughness, chemical resistance, heat resistance, adhesion, and electrical properties. They find extensive applications in:

- Coatings: Used in protective coatings for metals and other surfaces.

- Adhesives: Employed in structural adhesives due to their strong bonding capabilities.

- Electrical Insulation: Commonly used in electrical components due to excellent dielectric properties .

2. Polymer Production

This compound is also integral to the production of various polymeric materials. Its properties allow for the creation of polymers with enhanced thermal stability and mechanical strength. Applications include:

- Automotive Parts: Used in manufacturing durable automotive components.

- Consumer Goods: Found in products such as kitchenware and electronic housings .

Scientific Research Applications

Hormonal Activity Studies

Research has indicated that compounds related to this compound exhibit hormonal activity, particularly anti-androgenic effects. Studies have shown that these compounds can bind to androgen receptors, potentially interfering with hormonal pathways in biological systems . This aspect is significant for evaluating the safety and regulatory compliance of products containing these compounds.

Analytical Methods

High-performance liquid chromatography (HPLC) is commonly employed to assess the purity and concentration of this compound in various applications. Recent studies have developed methods for simultaneous determination of bisphenols in human urine samples, highlighting the importance of monitoring human exposure to these chemicals .

Case Studies

| Application Type | Description | Example Use |

|---|---|---|

| Epoxy Resins | Utilized for their toughness and chemical resistance | Protective coatings for industrial machinery |

| Adhesives | Strong bonding capabilities for structural integrity | Construction adhesives |

| Electrical Insulation | Excellent dielectric properties | Insulation materials in electronics |

| Hormonal Activity Research | Investigating potential endocrine disruption | Studies on reproductive health impacts |

Mechanism of Action

The mechanism of action of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether involves its interaction with molecular targets such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s differentiation from similar bisphenol derivatives and glycidyl ethers is summarized below:

Key Insights :

Reactivity and Stability

- Epoxide Reactivity: The glycidyl ether group enables cross-linking in epoxy resins, similar to BFDGE and BADGE . However, the chlorine substituent may reduce hydrolytic stability compared to non-chlorinated analogs .

- Storage Stability: this compound requires low-temperature storage (-20°C), whereas BFDGE and BADGE are typically stored at ambient conditions, suggesting higher sensitivity to thermal degradation .

Toxicity and Regulatory Considerations

- Endocrine Disruption: BFDGE and BADGE derivatives are known endocrine disruptors due to their structural similarity to bisphenol A (BPA) .

- Regulatory Status: BADGE and BFDGE are regulated in food-contact materials under EU Commission Regulation (EC) No 1895/2003. The chlorinated derivative’s regulatory status remains less defined, necessitating further risk assessment .

Analytical Detection

- Chromatographic Methods : Similar to BADGE and BFDGE, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for detection . However, the chlorine substituent may require modified ionization parameters for optimal sensitivity .

Biological Activity

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether (BFDGE) is a chemical compound derived from bisphenol F, widely utilized in the production of epoxy resins and coatings. Despite its industrial significance, there is growing concern regarding its biological activity and potential health risks associated with exposure. This article explores the biological activity of BFDGE, focusing on its toxicity, hormonal effects, and implications for human health.

BFDGE is a diglycidyl ether, structurally similar to bisphenol A diglycidyl ether (BADGE). Its chemical formula is CHClO, and it features two epoxide groups that contribute to its reactivity and potential biological effects.

Dermal Exposure and Inflammation

A study conducted on mice indicated that subacute dermal exposure to BFDGE resulted in chronic dermatitis characterized by psoriasis-like skin inflammation. This inflammation was observed after repeated exposure over two weeks, suggesting that BFDGE can induce significant skin reactions similar to those seen in human psoriasis cases . The study highlighted the need for further investigation into the long-term health risks posed by BFDGE, especially for industrial workers who may be exposed to high concentrations.

Hormonal Activity

Research has shown that BFDGE exhibits anti-androgenic properties. In vitro assays demonstrated that BFDGE binds to androgen receptors, acting as an antagonist without exhibiting estrogenic activity. This suggests that while BFDGE does not mimic estrogen, it may disrupt normal androgen signaling pathways, potentially leading to reproductive and developmental issues .

Neonatal Exposure

A significant case study investigated the serum concentrations of BADGE and BFDGE in infants admitted to neonatal intensive care units (NICUs). The study found detectable levels of BADGE derivatives in all infants tested, raising concerns about the exposure of vulnerable populations to these compounds. The findings emphasize the need for monitoring and understanding the sources of exposure in clinical settings .

Comparative Analysis of Biological Activity

Potential Health Risks

The biological activity of BFDGE raises several health concerns:

- Dermatitis and Skin Reactions : Prolonged exposure may lead to chronic skin conditions.

- Endocrine Disruption : Anti-androgenic effects could impact reproductive health, particularly in developing fetuses and infants.

- Cytotoxicity : Evidence suggests that BFDGE may have cytotoxic effects on certain cell types, necessitating further research into its long-term implications on human health .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether (BFGCPE) in environmental or biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) for high sensitivity. Sample preparation involves solid-phase extraction (SPE) for complex matrices like food coatings or biological fluids. For air sampling, Amberlite XAD-7 sorbents are effective for glycidyl ether retention, followed by GC/MS analysis . Migration studies from epoxy resins (e.g., canned food coatings) quantify BFGCPE levels using µg/dm² units, validated via triplicate analyses with standard deviations <10% .

Q. How is BFGCPE synthesized industrially, and what are the critical reaction parameters?

- Methodological Answer : BFGCPE is synthesized via nucleophilic substitution between bisphenol F and epichlorohydrin under alkaline conditions. Key parameters include stoichiometric control (1:2 molar ratio of bisphenol F to epichlorohydrin), temperature (70–90°C), and catalyst selection (e.g., NaOH). The reaction progress is monitored via thin-layer chromatography (TLC) until epoxide ring formation is complete. Post-synthesis purification involves flash chromatography using chloroform/acetonitrile (8:2) .

Q. How do structural isomer variations in BFGCPE impact its physicochemical properties?

- Methodological Answer : BFGCPE exists as a mixture of 2,2'-, 4,4'-, and 2,4'-isomers. Isomer distribution affects viscosity, thermal stability, and reactivity. For example, 4,4'-isomers exhibit higher cross-linking density in epoxy resins due to symmetric epoxide groups. Characterization via nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) is critical to quantify isomer ratios and correlate them with material performance .

Q. What protocols are used to assess BFGCPE migration from food packaging materials?

- Methodological Answer : Simulant solutions (e.g., 10% ethanol for aqueous foods) are incubated with epoxy-coated cans at 40°C for 10 days. Migrated BFGCPE derivatives are extracted via liquid-liquid partitioning, derivatized with acetic anhydride, and quantified via HPLC/fluorescence with a limit of detection (LOD) of 0.1 µg/dm². Validation includes spike-recovery tests (85–110% recovery) .

Advanced Research Questions

Q. What experimental models evaluate the carcinogenic potential of chlorinated glycidyl ether derivatives like BFGCPE?

- Methodological Answer : In vivo rodent studies (e.g., 2-year bioassays) assess tumor incidence, while in vitro mechanistic assays (e.g., Comet assay for DNA damage) evaluate genotoxicity. IARC guidelines classify compounds based on "sufficient" animal evidence and "strong" mechanistic data. For BFGCPE, metabolite profiling (e.g., chloropropanol derivatives) is critical to identify reactive intermediates .

Q. How do environmental degradation pathways of BFGCPE influence its persistence and toxicity?

- Methodological Answer : Hydrolysis studies under varying pH (4–10) and temperature (20–60°C) reveal that BFGCPE degrades into 2-chloro-1-propanol and bisphenol F derivatives. Advanced oxidation processes (AOPs) using UV/H2O2 accelerate degradation, with kinetic modeling (pseudo-first-order) to predict half-lives. Ecotoxicity is assessed via Daphnia magna bioassays post-degradation .

Q. What role do BFGCPE isomers play in epoxy resin curing kinetics and mechanical properties?

- Methodological Answer : Isomer-specific curing is studied via dynamic DSC, where 4,4'-isomers exhibit faster curing rates (lower activation energy) due to steric accessibility. Mechanical testing (tensile strength, modulus) of cured resins correlates with isomer ratios, with 4,4'-dominant formulations showing 15–20% higher flexural strength .

Q. How does BFGCPE interact with cellular systems, and what methodologies quantify its endocrine-disrupting effects?

- Methodological Answer : Estrogen receptor (ER) transactivation assays using MCF-7 cells measure BFGCPE’s agonistic/antagonistic activity (EC50 values). Metabolite identification via LC-QTOF-MS reveals chlorinated byproducts with higher ER-binding affinity. Dose-response curves (0.1–100 µM) and RNA-seq analysis of hormone-responsive genes (e.g., ESR1, PGR) validate endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.